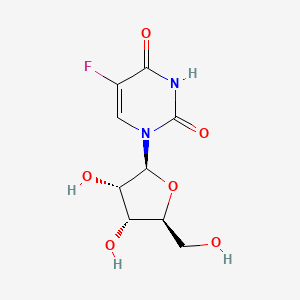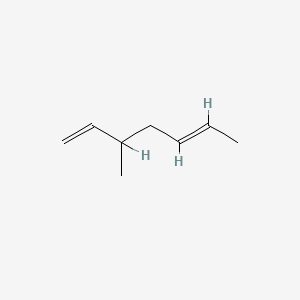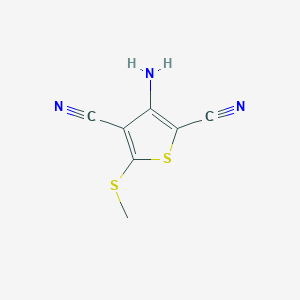
N-(Piperidin-4-ylmethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Piperidin-4-ylmethyl)propionamide: is an organic compound with the molecular formula C9H18N2O It is a derivative of propanamide, featuring a piperidine ring attached to the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-(Piperidin-4-ylmethyl)propionamide typically involves the reaction of propionic acid with ammonium hydroxide to form propanamide. This intermediate is then reacted with piperidine under controlled conditions to yield the final product . The reaction is carried out at room temperature, followed by gradual heating in a reactor equipped with rectifying columns to facilitate the amidation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. The use of continuous extraction and reduced pressure distillation ensures high purity and yield of the final product . The process is designed to be safe, efficient, and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: N-(Piperidin-4-ylmethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Piperidin-4-ylmethyl)propionamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in drug discovery, particularly in the development of analgesics, anti-inflammatory agents, and other therapeutic compounds .
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-(Piperidin-4-ylmethyl)propionamide involves its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to exhibit activity in the central nervous system and other biological systems .
Comparación Con Compuestos Similares
- N-phenyl-N-(4-piperidinyl)propanamide
- N-(piperidin-4-yl)benzamide
- N-(piperidin-4-yl)acetamide
Comparison: N-(Piperidin-4-ylmethyl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to N-phenyl-N-(4-piperidinyl)propanamide, it lacks the phenyl group, resulting in different pharmacokinetic and pharmacodynamic profiles . The presence of the piperidine ring in this compound enhances its stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-(piperidin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12)11-7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
Clave InChI |
NBXUARPGNMORQJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1CCNCC1 |
SMILES canónico |
CCC(=O)NCC1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1638257.png)



![4-[(Methoxybenzylidene)amino]stilbene](/img/structure/B1638273.png)






![5-chloro-N-[2-[(3,7-dimethylquinolin-2-yl)amino]ethyl]-3-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B1638294.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B1638302.png)
